8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid
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Overview
Description
8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is a complex organic compound with a molecular weight of 295.38 g/mol . It is characterized by its unique dispiro structure, which consists of two spiro-connected cycloalkane rings. The compound is often used in organic synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid typically involves the protection of an amine group using a tert-butoxycarbonyl (Boc) group. The Boc group is introduced to the amine through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate . The reaction conditions usually involve mild bases such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected using strong acids like trifluoroacetic acid, leading to the formation of the free amine.
Oxidation and Reduction:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for deprotecting the Boc group.
Solvents: Dichloromethane and other non-polar solvents are often used in the synthesis and reactions involving this compound.
Major Products Formed
The major products formed from the reactions of 8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid include the free amine after deprotection and various substituted derivatives depending on the specific reactions performed.
Scientific Research Applications
8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its stability and reactivity.
Biological Studies: It is employed in studies involving enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid primarily involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis . Upon deprotection, the free amine can then engage in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- 8-[({[(tert-butoxy)carbonyl]amino}({[(tert-butoxy)carbonyl]imino})methyl)amino]octanoic acid
Uniqueness
8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is unique due to its dispiro structure, which imparts specific steric and electronic properties. This makes it particularly useful in synthetic applications where such characteristics are desired.
Properties
Molecular Formula |
C16H25NO4 |
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Molecular Weight |
295.37 g/mol |
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]dispiro[3.1.36.14]decane-2-carboxylic acid |
InChI |
InChI=1S/C16H25NO4/c1-14(2,3)21-13(20)17-11-6-16(7-11)8-15(9-16)4-10(5-15)12(18)19/h10-11H,4-9H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
KFROAIPTLDELOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC3(C2)CC(C3)C(=O)O |
Origin of Product |
United States |
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